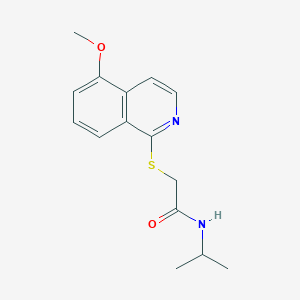![molecular formula C20H16N4S B2565503 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1321831-23-5](/img/structure/B2565503.png)
4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in the literature. For instance, 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . Another method involves the reaction of 4-imino-1-methyl-5-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione with unsaturated alkyl halides .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrazolo[3,4-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been used in various chemical reactions. For example, they have been used in the synthesis of novel CDK2 inhibitors . They have also been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives .
科学的研究の応用
Anticoccidial Agents
One of the notable applications of derivatives of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is in the development of anticoccidial agents. The (E)-4-cinnamylthio derivative, in particular, demonstrated significant activity against Eimeria tenella in vivo, making it a promising compound for controlling infections caused by various Eimeria species in poultry. This broad spectrum of anticoccidial activity represents a significant improvement over related compounds and highlights the potential of these derivatives in veterinary medicine (Rideout et al., 1984).
Antimicrobial and Antifungal Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their antimicrobial and antifungal properties. Certain derivatives have shown promising results against pathogenic bacteria and fungi, indicating their potential use as antimicrobial agents. This broad range of biological activity suggests that these compounds could be developed into new antimicrobial drugs to address the growing concern of antibiotic resistance (Beyzaei et al., 2017).
Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has also extended into the field of cancer treatment. These compounds have been identified as potent protein kinase inhibitors with promising antitumor activity. The optimization of these derivatives to improve aqueous solubility and pharmacokinetic properties is an area of active research, aiming to develop more effective anticancer drugs. Prodrug approaches have been explored to enhance the biological efficacy of these compounds, making them more suitable for clinical applications (Vignaroli et al., 2017).
Improvement of Pharmacokinetic Properties
The development of nanosystems, such as albumin nanoparticles and liposomes, for the delivery of pyrazolo[3,4-d]pyrimidine derivatives is another area of significant interest. These approaches aim to overcome the poor water solubility of these compounds, improving their pharmacokinetic properties and making them more viable as therapeutic agents. The encapsulation of these compounds in liposomes has shown to be an effective method to enhance their solubility and biological activity, particularly in the context of anti-neuroblastoma activity (Vignaroli et al., 2016).
作用機序
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine analogues can be considered as prodrugs, like their natural counterparts, they have to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .
Pharmacokinetics
It is known that the de novo pathway enzymes build purine and pyrimidine nucleotides from “scratch” using simple molecules such as co2, amino acids, and tetrahydrofolate . This route of nucleotide synthesis has a high requirement for energy as compared to that of the salvage pathway .
Result of Action
It can be inferred from related studies that most of the pyrazolo[3,4-d]pyrimidine derivatives showed superior cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that the biological consequences of base-modifying processes are discussed in other sections of this course .
将来の方向性
Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . This represents a promising direction for future research.
特性
IUPAC Name |
1-phenyl-4-[(E)-3-phenylprop-2-enyl]sulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-13-25-20-18-14-23-24(19(18)21-15-22-20)17-11-5-2-6-12-17/h1-12,14-15H,13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYUWZEJLBNJG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

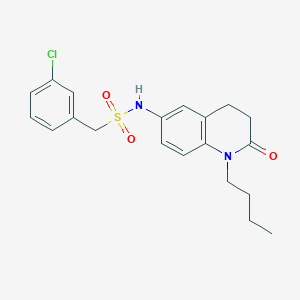
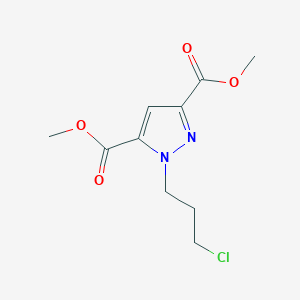
![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)
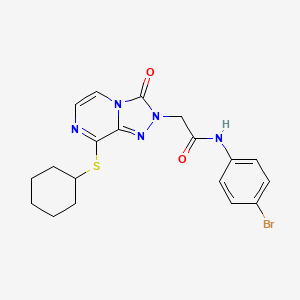
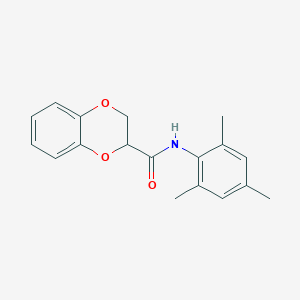
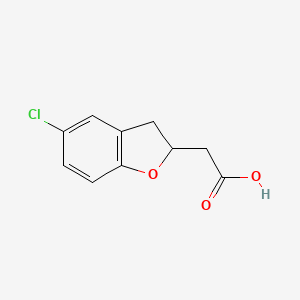

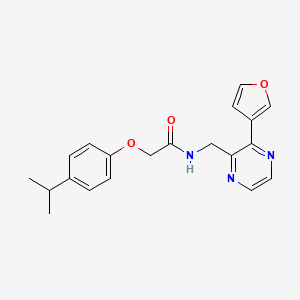
![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)
![13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2565438.png)

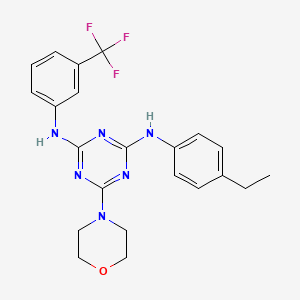
![2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine](/img/structure/B2565442.png)
